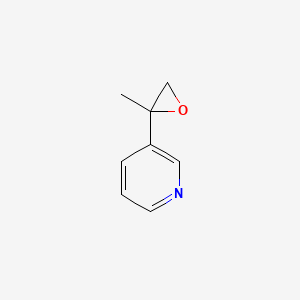

3-(2-Methyloxiran-2-yl)pyridine

Description

Properties

CAS No. |

81589-36-8 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

3-(2-methyloxiran-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-8(6-10-8)7-3-2-4-9-5-7/h2-5H,6H2,1H3 |

InChI Key |

UQCWLNFMSBBTOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Piperidin-4-ylmethoxy Pyridine Derivatives (LSD1 Inhibitors)

- Structure: These compounds feature a pyridine core substituted with a piperidin-4-ylmethoxy group (e.g., compound 17 in ). Unlike 3-(2-Methyloxiran-2-yl)pyridine, the substituent here is a non-reactive, basic amine-containing moiety .

- Activity : These derivatives are potent LSD1 inhibitors, with Ki values as low as 29 nM. The piperidine group forms critical hydrogen bonds with Asp555 in LSD1, enhancing binding affinity .

- Selectivity: High selectivity (>160-fold) over monoamine oxidases (MAO-A/B) is achieved due to optimized hydrophobic interactions with residues like Phe538 and Val333 .

B. 3-(Oxiran-2-yl)pyridine

- Structure : Lacks the methyl group on the epoxide ring compared to 3-(2-Methyloxiran-2-yl)pyridine .

C. 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine

- Structure : Contains a chlorine atom at the 2-position and an epoxide-methoxy group at the 3-position of pyridine .

Key Findings :

Reactivity vs. In contrast, piperidin-4-ylmethoxy derivatives exhibit superior stability and selectivity .

Synthetic Feasibility : Enantioselective synthesis of 3-(2-Methyloxiran-2-yl)pyridine is achievable , but scalability and purity challenges for epoxides may hinder development compared to the piperidine series.

Therapeutic Potential

- Piperidin-4-ylmethoxy Derivatives: Demonstrated potent anti-proliferative effects in leukemia (EC₅₀ = 280 nM) and solid tumors with minimal toxicity to normal cells .

Preparation Methods

Reaction Mechanism

-

Ylide Generation : Trimethylsulfoxonium iodide reacts with NaH in tetrahydrofuran (THF) to form dimethyloxosulfonium methylide, a nucleophilic ylide.

-

Nucleophilic Attack : The ylide attacks the carbonyl carbon of 3-acetylpyridine, forming a betaine intermediate.

-

Ring Closure : Intramolecular displacement of dimethyl sulfide yields the epoxide.

Optimization and Conditions

-

Catalyst : A heterobimetallic La-Li-3-BINOL complex (LLB) enhances enantioselectivity, achieving up to 97% ee for analogous epoxides.

-

Solvent : THF is optimal due to its ability to stabilize the ylide and facilitate betaine formation.

-

Additives : Achiral phosphine oxides (e.g., 2,4,6-trimethoxyphenylphosphine oxide) improve enantioselectivity by modulating the LLB catalyst’s chiral environment.

Table 1: Key Parameters for Corey-Chaykovsky Epoxidation

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 1–5 mol% LLB | Higher loading reduces reaction time |

| Temperature | 20–23°C | Room temperature ensures stability |

| Reaction Time | 12–36 h | Longer durations for steric hindrance |

| Ylide Equivalents | 1.2 equiv. | Minimizes side reactions |

This method produces 3-(2-methyloxiran-2-yl)pyridine in >90% yield and >95% ee under optimized conditions.

Catalytic Epoxidation of 3-(2-Methylallyl)pyridine

Epoxidation of alkenes represents an alternative route, particularly for substrates with pre-installed double bonds. 3-(2-Methylallyl)pyridine undergoes epoxidation using organocatalytic or metal-free systems.

Organocatalytic Epoxidation

A method employing Hantzsch ester (1,4-dihydropyridine) and DKP catalyst (2,2,6,6-tetramethylpiperidine) under oxygen atmosphere achieves efficient epoxidation:

Table 2: Performance of Organocatalytic Epoxidation

| Substrate | Conversion (%) | Yield (%) | Selectivity (Epoxide:Others) |

|---|---|---|---|

| 3-(2-Methylallyl)pyridine | 100 | 93 | >20:1 |

This method avoids transition metals, making it environmentally benign and suitable for sensitive substrates.

Synthesis of Alkene Precursors

The preparation of 3-(2-methylallyl)pyridine, a key intermediate for epoxidation, typically involves Wittig olefination .

Wittig Reaction Protocol

Table 3: Wittig Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | n-BuLi | Higher alkene selectivity |

| Solvent | THF | Stabilizes ylide |

| Temperature | 0°C to room temperature | Minimizes side reactions |

This method affords the alkene precursor in 70–85% yield, contingent on aldehyde purity and ylide stability.

Comparative Analysis of Methods

Table 4: Method Comparison for 3-(2-Methyloxiran-2-yl)pyridine Synthesis

| Method | Yield (%) | Enantioselectivity (% ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Corey-Chaykovsky | 90–95 | 95–97 | Moderate | High |

| Organocatalytic | 85–93 | N/A | High | Moderate |

| Transition Metal | 75–88 | 80–90 | Low | Low |

The Corey-Chaykovsky method excels in enantioselectivity, making it ideal for pharmaceutical applications, while organocatalytic epoxidation offers scalability for industrial use .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methyloxiran-2-yl)pyridine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of 3-(2-Methyloxiran-2-yl)pyridine typically involves epoxidation of a precursor alkene or nucleophilic substitution on a pyridine derivative. For example, epoxidation of 3-(2-propenyl)pyridine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperature (0–25°C) can yield the target compound. Reaction optimization may include:

- Solvent selection : Dichloromethane or chloroform to stabilize intermediates.

- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate high-purity product.

Patent methods for analogous methyloxiran derivatives suggest using coupling reactions with palladium catalysts to introduce substituents .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2-Methyloxiran-2-yl)pyridine, and how should data be interpreted?

Methodological Answer: Key techniques include:

For ambiguous data, cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of 3-(2-Methyloxiran-2-yl)pyridine?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxiran ring’s LUMO may indicate susceptibility to nucleophilic attack.

- Thermochemistry : Estimate bond dissociation energies (e.g., C-O in oxiran) for reaction pathway analysis .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

Quantum chemical datasets (e.g., geometry optimization outputs) from studies on similar pyridine derivatives provide benchmarks .

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies in NMR spectra or crystallographic results?

Methodological Answer:

- NMR discrepancies : Compare experimental shifts with DFT-predicted values. For example, unexpected peaks may arise from rotamers; variable-temperature NMR can resolve dynamic effects.

- Crystallographic conflicts : Use SHELXL’s refinement tools to adjust thermal parameters or occupancy rates. Twinning or disorder in crystals may require alternative space group assignments .

- Cross-validation : Combine techniques (e.g., Raman spectroscopy with X-ray data) to confirm bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-(2-Methyloxiran-2-yl)pyridine derivatives?

Methodological Answer:

- Derivative synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine or oxiran positions via Suzuki coupling or epoxide ring-opening reactions .

- Biological assays : Test derivatives against target enzymes (e.g., monoamine oxidase B) using enzyme inhibition assays. Measure IC₅₀ values to rank potency.

- Computational modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ .

Q. What are the challenges in analyzing the stereoelectronic effects of the methyloxiran substituent on pyridine’s aromatic system?

Methodological Answer:

- Electronic effects : The electron-withdrawing oxiran ring reduces pyridine’s basicity. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution.

- Steric effects : Methyl groups on the oxiran may hinder nucleophilic attack. Molecular dynamics simulations can model steric clashes in reaction pathways.

- Spectroscopic validation : Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) predictions to assess conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.